

Technical Dossier: 2-(5-Bromopyridin-2-yl)ethanol

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Compound of Interest

Compound Name: 2-(5-Bromopyridin-2-yl)ethanol

Cat. No.: B572461

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(5-Bromopyridin-2-yl)ethanol**, a pyridinyl ethanol derivative with potential applications in medicinal chemistry and drug discovery as a versatile building block.

Core Molecular Data

The fundamental physicochemical properties of **2-(5-Bromopyridin-2-yl)ethanol** are summarized below. These values are calculated based on the molecular formula and structure.

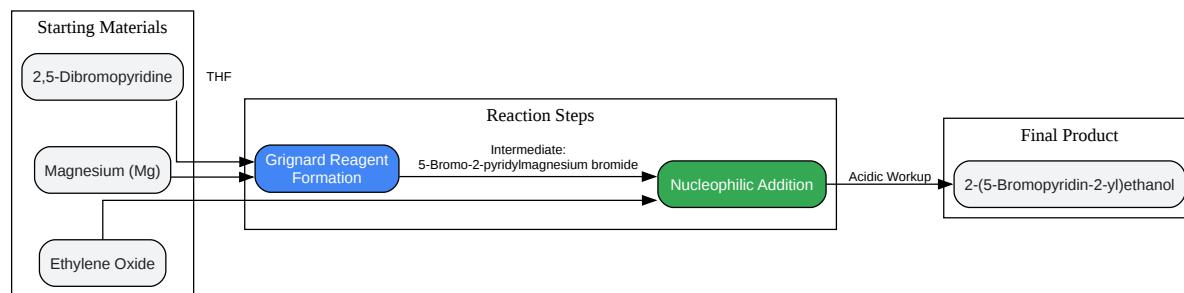
| Property | Value |
|-----------------------|---|
| Molecular Formula | C ₇ H ₈ BrNO |
| Molecular Weight | 202.05 g/mol |
| Elemental Composition | C: 41.61%, H: 3.99%, Br: 39.55%, N: 6.93%, O: 7.92% |
| IUPAC Name | 2-(5-Bromopyridin-2-yl)ethanol |
| CAS Number | Not available |

Synthesis and Experimental Protocols

The synthesis of **2-(5-Bromopyridin-2-yl)ethanol** can be achieved through a Grignard reaction, a powerful method for forming carbon-carbon bonds. This approach involves the reaction of a Grignard reagent derived from a suitable bromopyridine with an appropriate electrophile.

Proposed Synthetic Pathway: Grignard Reaction

A plausible synthetic route involves the formation of a Grignard reagent from 2,5-dibromopyridine followed by a reaction with ethylene oxide. The regioselectivity of the Grignard formation is a key consideration in this synthesis.



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Figure 1: Proposed synthetic workflow for **2-(5-Bromopyridin-2-yl)ethanol**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for Grignard reactions with bromopyridines and should be optimized for specific laboratory conditions.

Materials:

- 2,5-Dibromopyridine

- Magnesium turnings
- Iodine (crystal)
- Anhydrous tetrahydrofuran (THF)
- Ethylene oxide (as a solution in THF or bubbled as a gas)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard glassware for anhydrous reactions (oven-dried)
- Magnetic stirrer and heating mantle
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Grignard Reagent Formation:
 - To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine to activate the magnesium.
 - In the dropping funnel, prepare a solution of 2,5-dibromopyridine (1 equivalent) in anhydrous THF.
 - Add a small portion of the 2,5-dibromopyridine solution to the magnesium. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
 - Once the reaction has initiated, add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Ethylene Oxide:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. This step is highly exothermic and requires careful temperature control.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
- Workup and Purification:
 - Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
 - Combine the organic layers and wash with brine.
 - Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **2-(5-Bromopyridin-2-yl)ethanol**.

Logical Relationships in Synthesis

The successful synthesis of the target compound is contingent on the careful control of several experimental parameters. The following diagram illustrates the key logical relationships and dependencies in the proposed synthetic protocol.

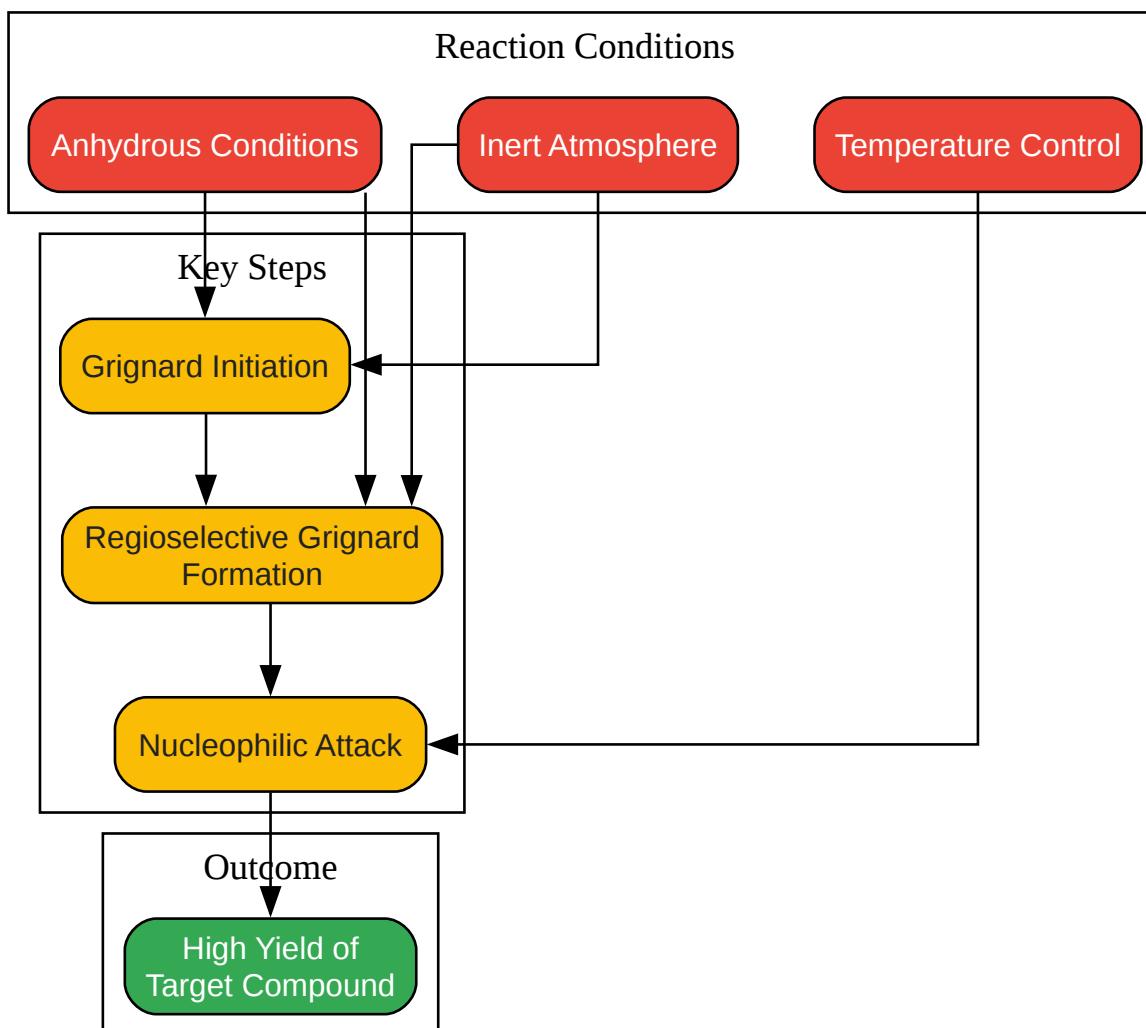
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Figure 2: Key dependencies for a successful synthesis.

This technical guide provides a foundational understanding of **2-(5-Bromopyridin-2-yl)ethanol**. Further experimental validation is necessary to confirm the proposed synthetic route and fully characterize the compound's properties and potential applications.

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